![molecular formula C20H11N3O3S B2911148 4-cyano-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide CAS No. 477547-15-2](/img/structure/B2911148.png)
4-cyano-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
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Overview
Description
The compound “4-cyano-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a chromene ring, which is a heterocyclic compound consisting of a benzene ring fused with a pyrone nucleus . Chromene derivatives have been widely used in medicinal chemistry due to their diverse biological and pharmacological activities .
Synthesis Analysis
The synthesis of chromene derivatives often involves acylation reactions . For instance, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine .Molecular Structure Analysis
The molecular structure of chromene derivatives can be characterized using various spectroscopic techniques, including mass spectrometry, IR, UV-Vis, and 1D and 2D NMR spectroscopy .Chemical Reactions Analysis
Chromene derivatives can undergo a variety of chemical reactions. For instance, in acidic anhydrous media, 2-(N-substituted imino)chromenes reacted intramolecularly to produce expected derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of chromene derivatives can be determined using various techniques. For instance, the yield and melting point can be determined experimentally . The NMR spectrum can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Scientific Research Applications
- Application : 4-cyano-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide has shown promise as an anticancer agent. Researchers have explored its effects on tumor cells, including inhibition of carbonic anhydrase, microtubule polymerization, and tumor angiogenesis .
- SecA Inhibition : Researchers have studied its impact on SecA, a key component of bacterial secretion machinery .
Anticancer Activity
Antibacterial and Antifungal Activities
Analgesic Properties and Ulcerogenic Index
Mechanism of Action
Target of Action
Compounds with similar structures, such as coumarins and indole derivatives, have been reported to exhibit a broad spectrum of biological activities . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Coumarins, which share a similar structure, have been reported to exhibit significant anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .
Biochemical Pathways
Coumarins and indole derivatives, which share structural similarities, have been reported to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures, such as coumarins and indole derivatives, have been reported to exhibit a broad spectrum of biological activities .
Future Directions
The future research directions could involve the synthesis of new chromene derivatives and the exploration of their biological activities. Given the diverse biological and pharmacological activities of chromene derivatives, they have immense potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
4-cyano-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3S/c21-10-12-5-7-13(8-6-12)18(24)23-20-22-16(11-27-20)15-9-14-3-1-2-4-17(14)26-19(15)25/h1-9,11H,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDZCFPNZNNQNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide |
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